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Compound of Interest

Compound Name: 1-Nonene

Cat. No.: B085954 Get Quote

A deep dive into the structure-property relationships of 1-nonene derivatives reveals a

fascinating interplay between molecular architecture and functional outcomes. For researchers,

scientists, and drug development professionals, understanding these correlations is paramount

for the rational design of novel compounds with tailored physicochemical and biological

characteristics. This guide provides a comparative analysis of various 1-nonene derivatives,

supported by experimental data and detailed methodologies, to illuminate these critical

relationships.

This comparison guide explores how the introduction of different functional groups, such as

halogens and hydroxyl moieties, onto the 1-nonene backbone alters key properties including

boiling point, viscosity, lipophilicity, and biological activities like antimicrobial efficacy and

cytotoxicity.

Physicochemical Properties: A Comparative
Analysis
The addition of functional groups to the 1-nonene scaffold significantly influences its physical

properties. The following table summarizes the known and estimated physicochemical data for

a selection of 1-nonene derivatives.
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Derivativ
e

Chemical
Structure

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL at
25°C)

Refractiv
e Index
(at 20°C)

LogP
(Octanol-
Water
Partition
Coefficie
nt)

1-Nonene C₉H₁₈ 126.24 146-147[1] 0.730[1] 1.416[1] 5.15[2]

9-Chloro-1-

nonene
C₉H₁₇Cl 160.68

~205-207

(Predicted)

~0.88

(Predicted)

~1.44

(Predicted)

~5.8

(Predicted)

9-Bromo-1-

nonene
C₉H₁₇Br 205.14

100-101 (at

15 mmHg)

[3]

1.120[4] 1.4675[3]
~6.1

(Predicted)

1-Nonen-3-

ol
C₉H₁₈O 142.24 192-194 0.830

1.438-

1.444

~3.4

(Predicted)

(E)-2-

Nonen-1-ol
C₉H₁₈O 142.24

105 (at 12

mmHg)[5]
0.840[5] 1.448[5]

~3.4

(Predicted)

Key Observations:

Effect of Halogenation: The introduction of a halogen atom, such as chlorine or bromine, at

the 9-position increases the molecular weight, which in turn leads to a predicted increase in

the boiling point compared to the parent 1-nonene. The higher atomic weight of bromine

results in a derivative with a higher density and refractive index compared to its chlorinated

counterpart. Halogenation also generally increases the lipophilicity, as indicated by the

predicted higher LogP values.

Effect of Hydroxylation: The presence of a hydroxyl group in 1-nonen-3-ol and (E)-2-nonen-

1-ol introduces polarity and the capacity for hydrogen bonding. This leads to a significant

increase in the boiling point compared to 1-nonene, despite a relatively small increase in

molecular weight. The hydroxyl group also decreases the lipophilicity, resulting in a lower

predicted LogP value.
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Biological Activities: Antimicrobial and Cytotoxic
Effects
The functionalization of 1-nonene can impart significant biological activity. The lipophilic nature

of the 1-nonene backbone allows for interaction with cell membranes, and the addition of

functional groups can modulate this interaction and introduce new mechanisms of action.

Derivative Biological Activity
Target
Organisms/Cell
Lines

Reported MIC/IC₅₀
Values

Halogenated Alkenes

(General)
Antimicrobial

Bacteria (Gram-

positive and Gram-

negative)

MIC values can range

from <10 to >100

µg/mL depending on

the specific compound

and bacterial strain.[6]

[7][8][9]

Hydroxylated Alkenes

(General)

Cytotoxic,

Antimicrobial

Various cancer cell

lines, Bacteria

IC₅₀ values against

cancer cell lines can

vary widely. MIC

values against

bacteria are also

compound and strain

dependent.[10][11]

Alkyl Amines (as a

related class)
Antimicrobial

Gram-positive and

Gram-negative

bacteria

Compounds with a

chain length of 11-15

carbons are most

active.[12]

Structure-Activity Relationship Insights:

Antimicrobial Activity: Halogenation can enhance the antimicrobial properties of alkenes. The

lipophilicity of the molecule plays a crucial role in its ability to permeate bacterial cell

membranes. The position and nature of the halogen can influence the compound's activity

spectrum and potency.[13][14]
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Cytotoxicity: The introduction of hydroxyl groups can lead to cytotoxic effects against cancer

cell lines. The position of the hydroxyl group can affect the molecule's interaction with cellular

targets. The cytotoxicity of long-chain aliphatic compounds is also influenced by the chain

length, with intermediate chain lengths often showing the highest activity.[15]

Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental

methodologies are crucial. Below are summaries of standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration
(MIC) for Hydrophobic Compounds
The broth microdilution method is a standard procedure for determining the MIC of

antimicrobial agents, adapted here for hydrophobic compounds.[16][17][18][19]

1. Preparation of Test Compound:

Dissolve the hydrophobic 1-nonene derivative in a suitable solvent, such as dimethyl
sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the assay
should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

2. Inoculum Preparation:

Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus
aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a
concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

3. Serial Dilution:

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock
solution in the broth medium to achieve a range of desired concentrations.

4. Inoculation and Incubation:

Inoculate each well with the prepared microbial suspension.
Include positive (microorganism in broth without test compound) and negative (broth only)
controls.
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Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

5. MIC Determination:

The MIC is defined as the lowest concentration of the test compound that completely inhibits
the visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay for
Water-Insoluble Compounds
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.[20][21][22][23]

1. Cell Culture and Seeding:

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Compound Treatment:

Prepare stock solutions of the 1-nonene derivatives in DMSO.
Treat the cells with various concentrations of the test compounds, ensuring the final DMSO
concentration is non-toxic to the cells (typically <0.5%).
Include a vehicle control (DMSO treated) and a positive control (a known cytotoxic agent).

3. Incubation:

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition and Formazan Solubilization:

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the
formazan crystals.

5. Absorbance Measurement:
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Measure the absorbance of the solution in each well using a microplate reader at a
wavelength of approximately 570 nm.
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the
concentration of the compound that inhibits 50% of cell growth) can be calculated from the
dose-response curve.

Visualizing Structure-Property Relationships and
Potential Mechanisms
To better understand the correlation between the structure of 1-nonene derivatives and their

properties, the following logical relationship is proposed.

Logical Flow of Structure-Property Correlation in 1-Nonene Derivatives

1-Nonene Backbone
(C9H18)

Introduction of
Functional Groups

Derivatization

Altered Physicochemical Properties
(e.g., Polarity, H-bonding, Molecular Weight)

Leads to

Modified Biological Properties
(e.g., Membrane Permeability, Target Interaction)

Directly Influences

Impacts

Observable Effects
(e.g., Antimicrobial Activity, Cytotoxicity)

Results in

Click to download full resolution via product page
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Caption: Logical flow from the basic 1-nonene structure to observed biological effects.

While specific signaling pathways directly modulated by 1-nonene derivatives are not yet fully

elucidated, their lipophilic nature suggests a potential to interact with and disrupt cellular

membranes, which could, in turn, affect various downstream signaling cascades. One such

critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in

cell proliferation, differentiation, and apoptosis. The following diagram illustrates a hypothetical

mechanism by which a 1-nonene derivative could influence this pathway.
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Hypothetical Influence of a 1-Nonene Derivative on the MAPK Signaling Pathway
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Caption: A plausible model of how 1-nonene derivatives might impact MAPK signaling.
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In conclusion, the derivatization of 1-nonene offers a versatile platform for tuning

physicochemical and biological properties. The data and experimental frameworks provided in

this guide serve as a valuable resource for the continued exploration and development of novel

1-nonene-based compounds for a wide range of scientific and therapeutic applications. Further

systematic studies on a broader range of derivatives are warranted to fully map out the intricate

structure-activity landscapes and to identify specific molecular targets and signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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